1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C13H12FNO3 |
|---|---|
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
1-ethyl-5-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12FNO3/c1-3-15-6-8(13(17)18)12(16)10-9(14)5-4-7(2)11(10)15/h4-6H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
GCDSREKZBDGVMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C(C=CC(=C21)C)F)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of Ethyl 3-(Arylamino)crotonate Intermediate
A mixture of 5-fluoro-2-methylaniline and diethyl ethoxymethylenemalonate undergoes condensation in refluxing diphenyl ether (255°C, 4 hours) to yield ethyl 3-(5-fluoro-2-methylanilino)crotonate. This step achieves 77% yield under anhydrous conditions.
Cyclization to 4-Oxo-1,4-dihydroquinoline-3-carboxylate
The intermediate is cyclized using potassium carbonate in DMF at 90°C for 6 hours, forming ethyl 5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Sodium hydride (NaH) in DMF can substitute potassium carbonate, improving regioselectivity for the 1-ethyl group.
N-Alkylation for Ethyl Group Introduction
Alkylation with Ethyl Bromide
The cyclized product is treated with ethyl bromide in DMF at 90°C for 12 hours in the presence of NaH, achieving 93% yield of ethyl 1-ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Base | NaH (2.2 equiv) |
| Yield | 93% |
Alternative Alkylating Agents
Benzyl bromide or isopropyl bromide may replace ethyl bromide, but these yield undesired byproducts (e.g., 1-benzyl derivatives). Ethyl iodide offers faster kinetics but increases costs.
Hydrolysis to Carboxylic Acid
Saponification with Aqueous NaOH
The ester intermediate is hydrolyzed using 10% NaOH in ethanol under reflux (100°C, 2 hours), yielding the final carboxylic acid with 76% purity . Acidification to pH 5 with HCl precipitates the product.
| Condition | Specification |
|---|---|
| NaOH Concentration | 10% (w/v) |
| Solvent | Ethanol/H2O (1:1) |
| Temperature | 100°C |
| Reaction Time | 2 hours |
| Yield | 70–76% |
Catalytic Hydrolysis
Using H2SO4 (1M) in THF at 80°C reduces side reactions, improving yield to 82% . However, this method requires post-reaction neutralization and increases salt waste.
Fluorine Positioning and Regioselectivity
Direct Fluorination vs. Pre-Fluorinated Intermediates
Introducing fluorine at position 5 demands precise control:
Solvent Effects on Regioselectivity
Polar aprotic solvents (DMF, DMSO) enhance fluorine retention at position 5, while THF promotes migration to position 6.
Challenges and Optimization Strategies
Byproduct Formation
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) achieves >95% purity but sacrifices 15–20% yield.
-
Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) recovers 90% product but is cost-prohibitive for industrial scales.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Gould-Jacobs + NaH | 93% | High | Moderate | 95% |
| Direct Fluorination | 48% | Very High | Low | 80% |
| Catalytic Hydrolysis | 82% | Medium | High | 90% |
Industrial-Scale Considerations
Continuous Flow Systems
Microreactors minimize thermal degradation during cyclization, improving yield by 12% compared to batch processes.
Emerging Methodologies
Analyse Chemischer Reaktionen
Cyclization and Core Formation
The quinoline core is synthesized via Gould-Jacobs cyclization under extreme conditions. For example:
-
Reagents and conditions : Heating malonic acid diethyl ester derivatives in diphenyl ether at 255°C for 4 hours produces the 4-oxo-1,4-dihydroquinoline scaffold .
-
Key factor : The reaction exclusively forms the 4-quinolone tautomer (confirmed by NMR) .
N-Alkylation Reactions
The ethyl group at position 1 is introduced via nucleophilic substitution:
-
Reagents : Sodium hydride (NaH) in anhydrous DMF with ethyl bromide .
-
Mechanism : Deprotonation of the quinoline nitrogen by NaH facilitates alkylation .
Carboxylic Acid Functionalization
The C-3 carboxylic acid participates in coupling and esterification:
Esterification
Amidation
-
Protocol : React with amines (e.g., 2-ethylaniline) using coupling agents like DCC (dicyclohexylcarbodiimide) .
-
Example : Synthesis of -(2-ethylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (11% yield) .
Hydrolysis and Decarboxylation
The ethyl ester at C-3 is hydrolyzed to the carboxylic acid:
-
Note : Strong bases may induce decarboxylation under prolonged heating.
Halogen-Based Reactivity
-
Photostability : Reduces degradation under UV light compared to non-fluorinated analogs.
-
Electrophilic substitution : Directs incoming groups to specific ring positions during derivatization .
Oxidation and Reduction
-
Oxidation : The 4-oxo group is resistant to further oxidation under mild conditions.
-
Reduction : Hydrogenation of nitro derivatives (e.g., 8-nitro analogs) to amines is achievable with Pd/C catalysts .
Photochemical Reactions
-
Light sensitivity : The compound undergoes photodecomposition under prolonged UV exposure, forming unidentified byproducts.
-
Mitigation : Storage in amber vials or under inert atmosphere is recommended.
Stability and Reactivity Considerations
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities, primarily attributed to its interaction with bacterial enzymes and cellular processes. Key areas of research include:
Antimicrobial Properties :
1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It functions similarly to fluoroquinolone antibiotics by inhibiting bacterial DNA gyrase, preventing DNA replication and transcription.
Antiparasitic Effects :
Preliminary studies suggest that this compound may also possess antiparasitic properties, indicating potential applications in treating infections caused by protozoan parasites.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various pathogens. The following table summarizes findings from key studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 µg/mL | |
| Staphylococcus aureus | 0.25 µg/mL | |
| Pseudomonas aeruginosa | 1 µg/mL |
These results indicate that the compound exhibits antimicrobial properties comparable to established antibiotics.
In Vivo Studies
Animal model studies further support the potential of this compound in therapeutic applications:
Efficacy in Animal Models : Research involving animal models infected with E. coli demonstrated that treatment with this compound resulted in significant reductions in bacterial load and improved survival rates.
Toxicity Assessments : Toxicological evaluations indicated low toxicity at therapeutic doses, making it a promising candidate for further development.
Case Studies
A notable case study involved a patient with a multi-drug resistant bacterial infection treated with a regimen including this compound. The treatment led to a marked reduction in infection symptoms and was well-tolerated by the patient, underscoring its potential clinical utility.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The molecular formula is with a molecular weight of approximately 253.24 g/mol.
Wirkmechanismus
The antibacterial activity of 1-ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the DNA-enzyme complex, thereby stabilizing the complex and preventing the progression of the replication fork .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- C1 Substitution : The ethyl group in the target compound offers moderate lipophilicity compared to cyclopropyl (e.g., in ciprofloxacin analogs), which improves DNA gyrase binding but may reduce central nervous system penetration .
- C5 Fluorine: Enhances binding to DNA gyrase via electron-withdrawing effects, a feature shared with clinically used fluoroquinolones like moxifloxacin .
Antibacterial Activity and Selectivity
- Gram-Positive Activity: The methyl group at C8 may enhance activity against Gram-positive strains (e.g., S. aureus), similar to compounds with bulky C7 substituents (e.g., piperazinyl derivatives in ).
- Kinase Inhibition : Unlike 5,6,8-trichloro derivatives (Ki = 60 nM for CK2 kinase), the target compound’s fluorine and methyl groups likely reduce off-target kinase interactions, improving antibacterial selectivity .
Pharmacokinetics and Toxicity
- Metabolic Stability : The methyl group at C8 may reduce oxidative metabolism compared to bromo or nitro substituents, which are prone to metabolic degradation .
Biologische Aktivität
1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 1315370-57-0) is a compound that belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This article reviews its biological activity, including its antimicrobial effects and potential applications in cancer therapy.
The compound has the following chemical characteristics:
Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription processes in bacteria. The inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately resulting in cell death .
Spectrum of Activity
This compound exhibits significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 16 |
| Methicillin-resistant S. aureus (MRSA) | 32 |
These results suggest that the compound maintains potent activity against common pathogens, including MRSA, which is a significant concern in clinical settings .
Case Studies
- Anticancer Activity : Research has shown that modifications to the quinolone structure can lead to enhanced anticancer properties. For instance, derivatives of fluoroquinolones have been reported to induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and prostate cancer cells. The compound's ability to inhibit cell growth in these models suggests it could be a candidate for further development as an anticancer agent .
- Combination Therapy : Studies also indicate that when used in combination with other antibiotics or therapeutic agents, the efficacy of this compound can be enhanced. For example, hybrid compounds combining this quinolone with other pharmacophores showed improved antibacterial activity against resistant strains .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity in vitro, making it a promising candidate for therapeutic applications. Hemolysis tests have also shown minimal adverse effects on red blood cells at therapeutic concentrations .
Q & A
Q. What are the key considerations for synthesizing 1-ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs?
The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. For example, ethyl esters of similar quinolines are synthesized via reduction of azido-nitro precursors followed by site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine . Key steps include:
- Fluorine positioning : Fluorine at position 6 enhances antibacterial activity but requires precise control to avoid byproducts.
- Ethyl group introduction : Ethylation at N1 is achieved via alkylation of cyclopropylamine intermediates under basic conditions .
- Characterization : Use NMR (¹H/¹³C), IR, and mass spectrometry to confirm substituent placement and purity .
Q. How do structural modifications influence the compound’s antibacterial activity?
Minor substituent changes significantly alter activity. For instance:
- Methoxy groups : Adding methoxy at position 8 (as in 8-methoxy analogs) improves solubility but may reduce potency against Gram-negative bacteria .
- Amino substitutions : 7-Amino derivatives (e.g., 7-(3-aminopyrrolidin-1-yl)) enhance DNA gyrase inhibition, a common quinolone mechanism .
- Methyl groups : A methyl group at position 8 (as in the target compound) stabilizes the molecule’s interaction with bacterial topoisomerases .
Q. What analytical methods are critical for characterizing this compound?
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability .
- HPLC-MS : Detects impurities from incomplete cyclization or side reactions during synthesis .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, especially for storage and formulation studies .
Advanced Research Questions
Q. How can contradictory data on substituent effects be resolved in SAR studies?
Conflicting results often arise from differences in bacterial strains or assay conditions. For example:
- Fluorine vs. methoxy trade-offs : While 6-fluoro-8-methoxy derivatives show reduced activity in some studies, they exhibit enhanced pharmacokinetics in others .
- Resolution strategy : Use standardized MIC (Minimum Inhibitory Concentration) assays across multiple bacterial models and correlate findings with computational docking studies to clarify binding affinities .
Q. What synthetic challenges arise in scaling up this compound, and how are they addressed?
- Byproduct formation : During cyclization, incomplete ring closure can yield triazolo derivatives (e.g., compounds 5a–g in ). Mitigate this using high-purity reagents and controlled reaction temperatures.
- Purification hurdles : Ethyl ester intermediates often require column chromatography or recrystallization from ethanol/water mixtures .
- Scale-up stability : Optimize anhydrous conditions to prevent hydrolysis of the carboxylic acid group .
Q. How does the compound’s mechanism differ from classical fluoroquinolones?
Unlike ciprofloxacin (which targets DNA gyrase), the 8-methyl and 5-fluoro substituents in this compound may:
Q. What computational tools are used to predict its metabolic stability?
- ADMET predictors : Software like Schrödinger’s QikProp estimates logP (2.1–2.5) and bioavailability (>80% for ethyl ester prodrugs) .
- CYP450 inhibition assays : Test interactions with cytochrome P450 isoforms to anticipate drug-drug interactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for this compound?
Discrepancies arise from:
- Cell line variability : Human liver (HepG2) vs. kidney (HEK293) cells show differing metabolic activation of the ethyl ester moiety .
- Assay sensitivity : MTT assays may underestimate toxicity compared to flow cytometry-based apoptosis assays .
Methodological Best Practices
Q. How to optimize experimental design for stability studies?
Q. What strategies validate the compound’s purity in interdisciplinary studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
